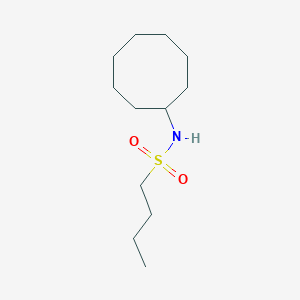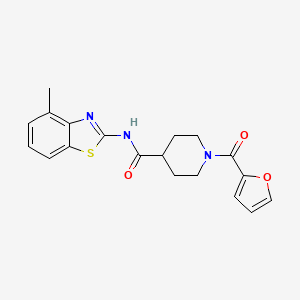
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may reduce the reinforcing effects of drugs of abuse and other addictive behaviors. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid are still being studied. Preliminary research suggests that 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may have a role in the regulation of dopamine signaling and the immune system. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the reward and motivation pathways in the brain. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a safer alternative to other compounds used in neuroscience research. However, one limitation of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is its limited availability and high cost, which may limit its use in larger-scale experiments.
未来方向
There are several future directions for research on 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. One area of interest is the potential use of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. Finally, the synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may be optimized to improve its availability and reduce its cost, making it more accessible for scientific research.
Conclusion:
In conclusion, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor and anti-inflammatory effects make it a promising candidate for the treatment of addiction and inflammatory diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, as well as to optimize its synthesis for larger-scale experiments.
合成方法
The synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 2-chloropyrimidine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-6-2-5-14(11-15)12-18(16(22)23)7-3-10-21(13-18)17-19-8-4-9-20-17/h2,4-6,8-9,11H,3,7,10,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPISIVVZYNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)
